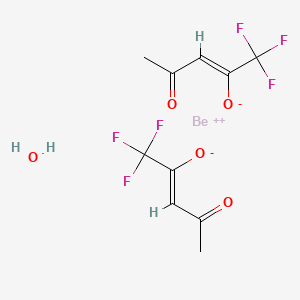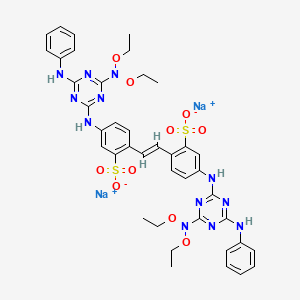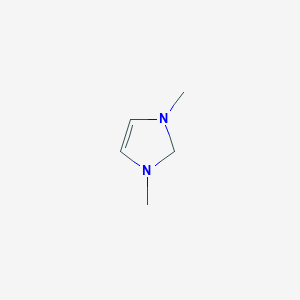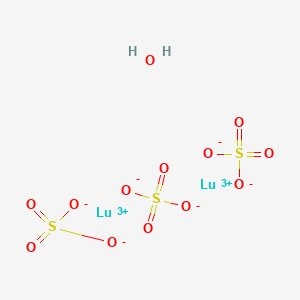
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate is a chemical compound that has been extensively studied in scientific research. It is a beryllium-containing compound that has shown promising results in various applications, including catalysis, organic synthesis, and as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate has been extensively studied in scientific research for its potential applications in catalysis and organic synthesis. It has shown promising results in the synthesis of various organic compounds, including aldehydes, ketones, and esters. Additionally, it has been studied as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate involves the coordination of the beryllium ion with the carbonyl oxygen of the 2,4-pentanedione ligand. This coordination results in the formation of a stable complex that can act as a catalyst for various organic reactions. Additionally, the compound has been shown to interact with various biological targets, including enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxic effects on cancer cells, suggesting its potential as a cancer therapeutic agent. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate in lab experiments is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and is relatively inexpensive compared to other catalysts. However, one of the limitations of using this compound is its potential toxicity. Beryllium is a toxic element, and exposure to high levels of this compound can be harmful to human health.
Zukünftige Richtungen
There are several future directions for the research on Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. One potential direction is the development of more efficient and selective catalytic reactions using this compound. Additionally, further studies are needed to explore its potential therapeutic effects and mechanisms of action in various diseases. Finally, more research is needed to understand the potential toxicity of this compound and to develop safe handling procedures for laboratory use.
Synthesemethoden
The synthesis of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate involves the reaction of beryllium chloride with 2,4-pentanedione in the presence of trifluoroacetic acid. The resulting compound is then hydrated to obtain the final product. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.
Eigenschaften
IUPAC Name |
beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVGSUNNSSJSV-PWODJZQNSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BeF6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)









